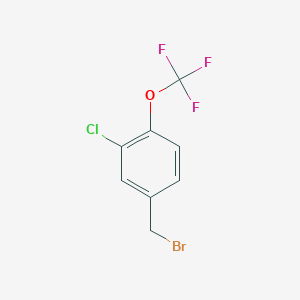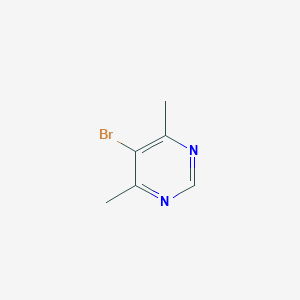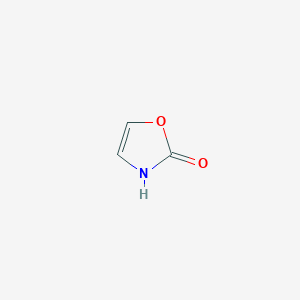
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene involves multi-step reactions, including bromination, chlorination, and introduction of the trifluoromethoxy group. Techniques such as nucleophilic substitution and elimination reactions play crucial roles in the synthesis process. For instance, compounds like 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene serve as core molecules for further functionalization to achieve the desired bromomethyl, chloro, and trifluoromethoxy substituents (Arockia Samy & Alexander, 2012).
Molecular Structure Analysis
The molecular structure of compounds analogous to 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene is characterized by the spatial arrangement of its substituents, which significantly influences its reactivity and interaction with other molecules. X-ray crystallography studies reveal the detailed geometry, including bond lengths and angles, providing insights into the conformational preferences of the molecule. The presence of bromo and chloro substituents induces specific electronic effects, impacting the molecule's overall electronic distribution and stability (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
The bromomethyl and chloro groups in 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene make it a reactive intermediate for further chemical transformations. These functional groups are susceptible to nucleophilic attack, facilitating the formation of various derivatives through substitution reactions. The trifluoromethoxy group, on the other hand, contributes to the molecule's electronegativity, affecting its reactivity towards electrophilic and nucleophilic species. The compound's reactivity pattern is crucial for its application in organic synthesis, particularly in constructing complex molecular architectures (Neverov, Feng, Hamilton, & Brown, 2003).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Protecting Groups : The chemical is used as a stable protecting group for hydroxyl functions and nucleophilic carbons in organic synthesis. This application is highlighted in the study of p-Chlorobenzyl bromide, a related compound with similar properties (Castagnetti & Seeberger, 2003).
Pharmaceutical Research : It shows potential in pharmaceutical research, particularly in the development of CCR5 antagonists, which are compounds that can inhibit the CCR5 receptor, a target in treating various diseases, including HIV. This application is demonstrated in the synthesis of novel CCR5 antagonists (Bi, 2015).
Crystallography and Structural Analysis : The compound contributes to understanding diverse packing motifs in crystal structures. BrBr interactions play a key role in the packing of bromo- and bromomethyl-substituted benzenes, including various isomers (Jones et al., 2012).
Halogenation Studies : Studies on halogenation processes involving similar compounds provide insights into the production of various chemical derivatives, which are important in different chemical processes (Herkes, 1977).
Material Science and Polymer Chemistry : It can be used in the synthesis and characterization of novel materials, such as fluorine-containing polyetherimides, which have potential applications in various fields (Yu, 2010).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXRMMJPEBWDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378748 | |
| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
CAS RN |
261763-18-2 | |
| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















